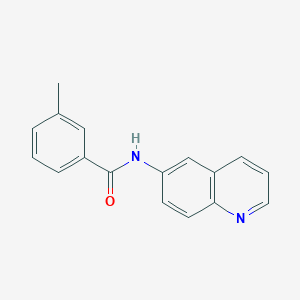
3-methyl-N-6-quinolinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-6-quinolinylbenzamide is a compound belonging to the class of quinolinylbenzamides, which are known for their varied biological activities. These substances have been studied for their potential roles in pharmaceutical sciences, particularly as inhibitors and agents in the treatment of diseases such as HIV.
Synthesis Analysis
The synthesis of quinoline derivatives, similar to 3-methyl-N-6-quinolinylbenzamide, involves several steps including the Morita-Baylis-Hillman reaction, a method that provides access to a library of novel compounds for potential HIV-1 integrase inhibition (Sekgota et al., 2017). Other methods include the iodine-catalyzed oxidative coupling of aminobenzamides with methyl ketones to produce quinazolin-4(3H)-ones (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Studies like the psycho- and neurotropic profiling of novel quinoline derivatives indicate the significant role of molecular structure in their biological effects (Podolsky et al., 2017).
Chemical Reactions and Properties
The chemical properties of quinoline derivatives, including 3-methyl-N-6-quinolinylbenzamide, are characterized by their reactions with various agents and under different conditions. The reactivity of these compounds is essential for their application in medicinal chemistry and the development of pharmaceutical agents.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are important for their application and efficacy in drug formulation and delivery. These properties are determined by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under different conditions, are crucial for the pharmacological activity and stability of quinoline derivatives. These properties influence the compound's behavior in biological systems and its interaction with biological targets.
References (Sources)
- (Sekgota et al., 2017) - Synthesis methods and potential biological activities of quinoline derivatives.
- (Mohammed et al., 2015) - Iodine-catalyzed synthesis showcasing chemical reactions pertinent to quinoline derivatives.
- (Podolsky et al., 2017) - Study on the molecular structure and psycho-neurotropic properties of quinoline derivatives.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-methyl-N-6-quinolinylbenzamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .
Eigenschaften
IUPAC Name |
3-methyl-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-4-2-5-14(10-12)17(20)19-15-7-8-16-13(11-15)6-3-9-18-16/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIKGSIIZJRJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)
![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)

